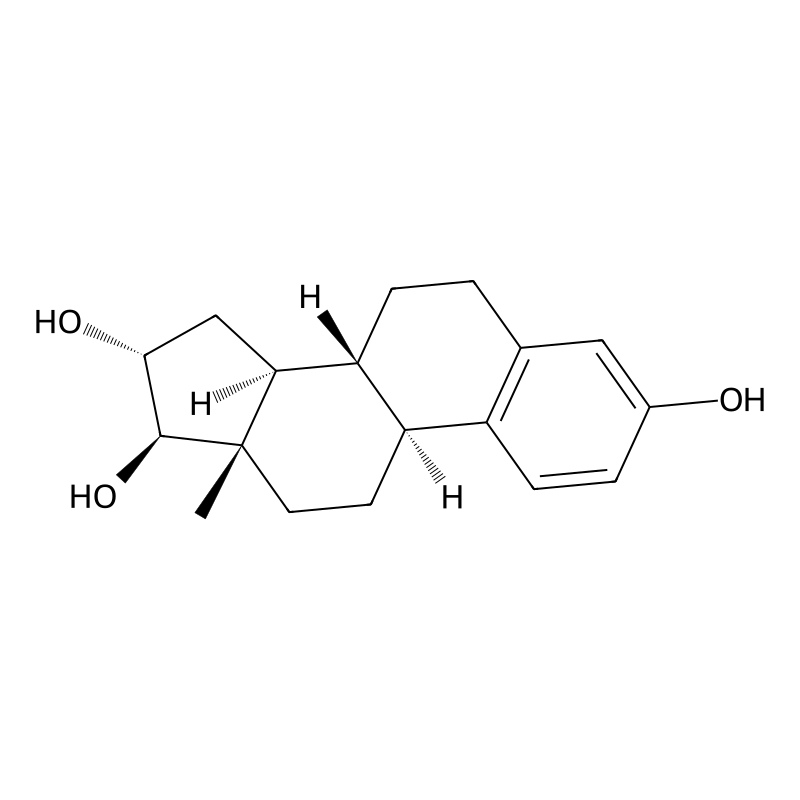

Estriol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides

In double-distilled water, 13.25 mg/L

Synonyms

Canonical SMILES

Isomeric SMILES

Estriol (E3) is one of the three major endogenous estrogens, alongside estradiol (E2) and estrone (E1). It is distinguished as a terminal metabolite of estradiol and estrone metabolism, primarily formed in the liver in non-pregnant individuals. Characterized by its significantly lower estrogenic potency compared to estradiol, Estriol interacts selectively with estrogen receptors, a property that dictates its use in specific research models. Chemically, it is a white crystalline solid that is practically insoluble in water but soluble in organic solvents like ethanol, DMSO, and DMF. This profile makes it a crucial tool for researchers needing to isolate weaker or tissue-selective estrogenic effects without the potent systemic and proliferative impacts of estradiol.

Substituting Estriol with its precursors, Estradiol (E2) or Estrone (E1), is scientifically invalid due to fundamental differences in their metabolic stability, receptor binding affinity, and resulting biological potency. Unlike E2 and E1, which are metabolically interconvertible, Estriol is a terminal metabolite, meaning it is not converted back into its more potent precursors in vivo. This metabolic stability is critical for experiments where the effects of a specific, non-transforming estrogen are required. Furthermore, these estrogens exhibit distinct binding affinities for estrogen receptor subtypes and have vastly different potencies in functional assays, such as cell proliferation. Using estradiol in a protocol designed for estriol would introduce a far more potent estrogenic signal, leading to non-comparable, often overwhelming, biological responses and invalidating experimental results.

References

- [3] Puniadeux, D., et al. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium. Journal of Endocrinological Investigation, 5(4), 203-207 (1982).

- [19] Belcher, S. M., et al. Nongenomic actions of estradiol compared with estrone and estriol in pituitary tumor cell signaling and proliferation. Endocrinology, 146(9), 3845-3859 (2005).

- [33] Sade, M., et al. Development and Bioavailability Assessment of an Estriol-Containing Vaginal Hydrogel. Gels, 10(12), 947 (2024).

Significantly Lower Estrogen Receptor Alpha (ERα) Binding Affinity Compared to Estradiol

Estriol demonstrates a markedly lower binding affinity for Estrogen Receptor alpha (ERα) compared to Estradiol. In competitive binding assays using rat uterine cytosol, Estriol's relative binding affinity (RBA) for ERα is approximately 12.65% that of Estradiol (which is the 100% baseline). Estrone, another common substitute, also shows a higher affinity than Estriol, with an RBA of approximately 16.39%. This ranks the binding affinities as Estradiol > Estrone > Estriol.

| Evidence Dimension | Relative Binding Affinity (RBA) for ERα |

| Target Compound Data | Estriol RBA = 12.65% |

| Comparator Or Baseline | Estradiol RBA = 100% (Baseline); Estrone RBA = 16.39% |

| Quantified Difference | Estriol is ~8 times less affine for ERα than Estradiol. |

| Conditions | Competitive binding assay with [3H]-estradiol using rat uterine cytosol estrogen receptors. |

This weaker binding directly translates to lower potency, making Estriol the specific choice for studying biological systems sensitive to high estrogenic stimulation or for isolating the effects of weaker estrogenic signaling pathways.

Reduced Proliferative Potency in Estrogen-Sensitive Breast Cancer Cells

In functional cell-based assays, Estriol's lower receptor affinity translates to significantly reduced potency in inducing cell proliferation. In studies using MCF-7 human breast cancer cells, Estradiol is the most potent inducer of proliferation. While direct EC50 values vary by study, research on nongenomic signaling and proliferation shows that Estradiol elicits effects at femtomolar concentrations, whereas Estriol requires significantly higher concentrations (effective at 0.1 nM and above) to induce a comparable response. This demonstrates a multi-log difference in proliferative potency.

| Evidence Dimension | Effective Concentration for Cell Proliferation |

| Target Compound Data | Effective at ≥ 0.1 nM |

| Comparator Or Baseline | Estradiol: Effective at femtomolar levels |

| Quantified Difference | Estradiol is several orders of magnitude more potent in inducing proliferation than Estriol. |

| Conditions | Proliferation assays in MCF-7 human breast cancer cells. |

For researchers needing to maintain estrogen-sensitive cells or study non-proliferative estrogenic effects, Estriol provides a crucial tool to avoid the potent, and often confounding, mitogenic activity of Estradiol.

Distinct Metabolic Profile: A Terminal Metabolite, Not an Interconvertible Precursor

A critical procurement differentiator for in vivo or long-term cell culture studies is Estriol's metabolic fate. Estradiol and Estrone exist in a dynamic, reversible equilibrium, readily interconverted by 17β-hydroxysteroid dehydrogenase enzymes. In contrast, Estriol is an end-product of their metabolism (via 16α-hydroxylation) and is not converted back to the more potent Estradiol or Estrone. This makes Estriol a metabolically stable endpoint.

| Evidence Dimension | Metabolic Pathway |

| Target Compound Data | Terminal metabolite of Estradiol/Estrone metabolism. |

| Comparator Or Baseline | Estradiol and Estrone are metabolically interconvertible. |

| Quantified Difference | Qualitative difference: one-way metabolic path vs. reversible equilibrium. |

| Conditions | In vivo and in vitro metabolic pathways in mammalian systems. |

This ensures that the observed biological effects are attributable solely to Estriol itself, eliminating confounding variables from metabolic conversion to more potent estrogens, which is a critical control for in vivo and long-term studies.

Differentiated Solubility Profile for Formulation and Handling

Estriol's additional hydroxyl group relative to Estradiol and Estrone alters its solubility, a key parameter for stock solution preparation and formulation. While all three are practically insoluble in water, their solubility in common organic solvents differs. For instance, in Dimethylformamide (DMF), Estriol's solubility is approximately 30 mg/mL, whereas Estradiol's is around 20 mg/mL. In ethanol, Estriol's solubility is ~5 mg/mL, while Estradiol is soluble at ~2.5 mg/mL. This enhanced solubility in certain polar organic solvents can facilitate the preparation of more concentrated stock solutions.

| Evidence Dimension | Solubility in Organic Solvents |

| Target Compound Data | DMF: ~30 mg/mL; Ethanol: ~5 mg/mL |

| Comparator Or Baseline | Estradiol: DMF: ~20 mg/mL; Ethanol: ~2.5 mg/mL |

| Quantified Difference | ~1.5x more soluble in DMF; ~2x more soluble in Ethanol. |

| Conditions | Standard laboratory conditions for solubility. |

For studies requiring higher concentration stock solutions or specific solvent systems for formulation, Estriol's solubility profile offers a distinct handling and processability advantage over Estradiol.

Isolating Non-Proliferative or Weak Estrogenic Signaling Pathways

Due to its ~8-fold lower binding affinity for ERα and significantly reduced proliferative potency compared to estradiol, Estriol is the indicated compound for investigating estrogenic effects independent of strong mitogenic signals. This allows for the study of pathways related to differentiation, metabolism, or nongenomic signaling without the dominant effect of cell proliferation.

In Vivo Models Requiring a Metabolically Stable Estrogen

In animal studies or long-term cell culture, Estriol's status as a terminal metabolite provides a stable experimental variable. Unlike estradiol, which can be converted to other active estrogens, Estriol ensures that any observed effects are due to the compound administered, providing cleaner, more interpretable data for pharmacokinetic and pharmacodynamic modeling.

Developing Formulations for Localized or Topical Delivery

Estriol's combination of lower systemic potency and distinct solubility profile makes it a candidate for research into topical or localized delivery systems where high local concentration is desired with minimal systemic impact. Its reduced potency provides a wider therapeutic window for such applications compared to the highly potent estradiol.

Competitive Binding Studies and Receptor Occupancy Models

As a well-characterized weak agonist, Estriol serves as an excellent tool for competitive binding assays and for studying partial agonism/antagonism at the estrogen receptor. Its ability to compete with more potent ligands like estradiol allows researchers to probe the dynamics of receptor occupancy and allosteric modulation.

References

- [19] Belcher, S. M., et al. Nongenomic actions of estradiol compared with estrone and estriol in pituitary tumor cell signaling and proliferation. Endocrinology, 146(9), 3845-3859 (2005).

- [29] Template:Affinities of estrogen receptor ligands for the ERα and ERβ. Wikipedia. Accessed April 24, 2026.

- [30] Estriol vs Estradiol: The Truth About Safety Your Doctor Isn't Telling You. HealthNatura. Published January 19, 2026.

- [32] Sasson, S., & Notides, A. C. Estriol and estrone interaction with the estrogen receptor. II. Estriol and estrone-induced inhibition of the cooperative binding of [3H]estradiol to the estrogen receptor. Journal of Biological Chemistry, 258(13), 8118-8122 (1983).

- [33] Sade, M., et al. Development and Bioavailability Assessment of an Estriol-Containing Vaginal Hydrogel. Gels, 10(12), 947 (2024).

Purity

Physical Description

Odorless white crystals.

Color/Form

Very small monoclinic crystals from dilute alcohol

White, microcrystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

2.45 (LogP)

log Kow = 2.45

2.45

Odor

Decomposition

Appearance

Melting Point

288 °C (decomposes)

282 °C

Storage

UNII

GHS Hazard Statements

H350 (30.77%): May cause cancer [Danger Carcinogenicity];

H351 (68.05%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (98.82%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (44.97%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (30.77%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (30.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The treatment of hormone-dependent urinary incontinence due to sphincter mechanism incompetence in ovariohysterectomised bitches.

Therapeutic Uses

/Estriol is indicated for the/ treatment of pruritus vulvae and dyspareunia associated with atrophic vaginal epithelium.

Pharmacology

ATC Code

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CA - Natural and semisynthetic estrogens, plain

G03CA04 - Estriol

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CC - Estrogens, combinations with other drugs

G03CC06 - Estriol

Mechanism of Action

... Synthetic estriol, is chemically and biologically identical to endogenous human estriol. Estriol, a weak estrogen, is a natural metabolite of estradiol, the predominant estrogen. Estriol exerts estrogenicity by binding to estrogen receptors, present in the female genital tract. Estriol, oral or vaginal, similar to estradiol, corrects lowered proliferation and abnormal physiology in the atrophic vaginal epithelium seen in estrogen deficient states, such as after natural or surgical menopause. In contrast, the histology of the endometrium after using Gynest Cream rarely shows minor signs of proliferation in previously atrophic endometria.

Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/

Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/

Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/

For more Mechanism of Action (Complete) data for ESTRIOL (12 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Systemic bioavailability on vaginal administration is better than after oral administration. Intravaginal application of 1 mg estriol in women with senile atrophy of the vaginal epithelium results in serum levels similar to those seen after oral administration of 10 mg estriol.

Plasma estriol levels increased from <90pmol/L (26 pg/mL) about fifty fold over a few hours after intravaginal administration of Gynest Cream. Eight to ten hours after administration, 50% of women still had estriol levels above 90pmol/L (26 pg/mL).

Estriol circulates with the blood, about 14% free, 8% bound to SHBG and the rest bound to albumin.

More than 95% of estriol is excreted in the urine, predominantly in the form of glucuronides.

Metabolism Metabolites

The metabolic disposition of estrogens includes oxidative metabolism (largely hydroxylation) and conjugative metabolism by glucuronidation, sulfonation and/or O-methylation. Estradiol is converted to estrone by a 17beta-hydroxysteroid dehydrogenase; the estrone produced is further metabolized to 16alpha-hydroxyoestrone and then to estriol.

Estriol is a common metabolite of estrone and estradiol-17-beta in animals and in humans. Estriol is excreted in humans as conjugated and unconjugated 2-hydroxy estriol after 2-hydroxylation.

Wikipedia

Drug Warnings

Gynest Cream contains arachis oil (peanut oil) and should not be applied by patients known to be allergic to peanuts. As there is a possible relationship between allergy to peanuts and allergy to soya, patients with soya allergy should also avoid Gynest Cream.

Before initiating or re-instituting HRT, a complete personal and family medical history should be taken. Physical (including pelvic and breast) examination should be guided by this and by the contra-indications and warnings for use. During treatment, periodic check-ups are recommended of a frequency and nature adapted to the individual woman. Women should be advised what changes in their breasts should be reported to their doctor or nurse. Investigations, including mammography, should be carried out in accordance with currently accepted screening practices, modified to the clinical needs of the individual.

The risk of endometrial hyperplasia and carcinoma is increased when systemic estrogens are administered alone for prolonged periods of time. The endometrial safety of long-term or repeated use of topical vaginal estrogens is uncertain. Therefore, if repeated, treatment should be reviewed at least annually, with a special consideration given to any symptoms of endometrial hyperplasia or carcinoma.

For more Drug Warnings (Complete) data for ESTRIOL (40 total), please visit the HSDB record page.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: estriol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: estriol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: estriol; matrix: chemical purity; procedure: dissolution in alcohol; liquid chromatography with ultraviolet detection at 281 nm and comparison to standards

Clinical Laboratory Methods

As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.

As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.

Storage Conditions

Dates

Compatibility of Estradiol, Estriol, Estrone, Progesterone, and Testosterone Single Formulation in Fitalite, Versatile, or HRT Supreme Cream Base

Hudson C Polonini, Eli Dijkers, Anderson O Ferreira, Clark Zander, Sarah TaylorPMID: 34297696 DOI:

Abstract

In this work, we focus on three ready-to-use vehicles: Fitalite, Versatile, and HRT Supreme Cream Base. Fitalite is a natural, light, hydrophilic gel-cream that contains vitamin E and oil bodies from plant sources (phytosomes), providing antioxidant and skinmoisturizing properties. Versatile is a vanishing oil-inwater cream base which retains its consistency with a broad range and high concentrations of active pharmaceutical ingredients, dermaceutical ingredients, and solvents. Finally, HRT Supreme Cream Base is a paraben-free, dye-free, fragrance-free O/W emulsion base, formulated with a complex of botanical oils to soothe and provide moisture to dry and sensitive skin. In the current study, we evaluated the beyond-use date of formulations containing estradiol, estriol, estrone, progesterone, and testosterone in combination, compounded with these three vehicles. Validated, stability-indicating high-performance liquid chromatography methods were used throughout a 180-day period. A beyond-use date of 180 days was observed for all vehicles stored both at refrigerated and at room temperature. The combination of five ingredients represents a worst-case scenario since there are more possibilities of cross reactions. Therefore, we expect the same or greater stability as individual ingredients are removed from the tested formulation. The extended beyond-use dates provide convenience for both the compounding pharmacist and the patient.Estriol dissolving microneedle patches for protection against ionizing radiation-induced injury

Lin Zhu, Xiang Yu, Qian Li, Yuanyuan Zhang, Yiguang Jin, Lina DuPMID: 34004344 DOI: 10.1016/j.ejps.2021.105881

Abstract

Estriol can be used to treat radiation-induced leukopenia by increasing peripheral blood leukocytes and therefore it plays an important role in radiation protection. However, only high-dose injectable suspensions are available when estriol is used to combat against ionizing radiation-induced injury. Intramuscular (i.m.) administration of estriol is very painful and inconvenient, and the lack of timely self-administered formulation greatly limits the wide application of estriol. This will facilitate quick response under emergent conditions in complementary with the available estriol formulations. Herein, we prepared estriol microneedle (MNs) patches for the convenient and efficient treatment of radiation-induced injury. A biocompatible polymer, polyvinylpyrrolidone K90, was dissolved in an estriol solution of methanol and cast into a mold to obtain conical-shaped MNs. N-vinyl pyrrolidone was poured on the base of the MNs and photocured to enhance the mechanical strength of estriol MNs (EMNs). EMNs were easily pierced 200 μm into the mouse skin. More importantly, the EMNs tips were dissolved very quickly within 5 min so that the drugs could permeate across skin. Mouse models of ionizing radiation-induced injury were established with 6.5 Gy radiation ofCo γ ray. Moreover, EMNs increased peripheral blood leukocytes in irradiated mice, protected the bone marrow hematopoietic system, and improved the survival rate of the irradiated mice to 80%. EMNs are a promising transdermal drug delivery system that allows for easy, rapid administration and protects the body from damage caused by ionizing radiation.

Stability of Fagron's Phytobase Cream Compounded with Various Hormones

Tom Wynn, Sarah Taylor, Clark ZanderPMID: 33798115 DOI:

Abstract

The objective of this study was to evaluate the stability of 5 common hormones used as active pharmaceutical ingredients in Fagron Phytobase cream. The active pharmaceutical ingredients were tested using a bracketed format, as well as individually, and in one combination: estrone 0.1%, estrone 1%, estradiol 0.05%, estradiol 2%, estriol 0.05%, estriol 2%, progesterone 0.1%, progesterone 20%, testosterone 0.1%, testosterone 20%; combination (estradiol 0.05%, estriol 0.05%, progesterone 0.5%), and combination (estradiol 2%, estriol 1%, progesterone 20%). All creams were stored at controlled room temperature (20ÆC to 25ÆC) in a Topi-CLICK container-closure. Stability was assessed by measuring the percent recovery at varying time points throughout a 180-day period. Active pharmaceutical ingredients' quantifications were performed by highperformance liquid chromatography via a stabilityindicating method. Antimicrobial effectiveness testing per United States Pharmacopeia Chapter <51> guidelines was carried out for each compounded formulation. Given the percent recovery of the active pharmaceutical ingredients within the cream base, the beyond-use date was determined to be 180 days in all samples except estrone, which was determined to be 150 days. This suggests that Phytobase cream is able to maintain the stability of various compounded hormones in the base over an extended time of storage.Environmental aspects of hormones estriol, 17β-estradiol and 17α-ethinylestradiol: Electrochemical processes as next-generation technologies for their removal in water matrices

Nádia Hortense Torres, Géssica de Oliveira Santiago Santos, Luiz Fernando Romanholo Ferreira, Juliana Heloisa Pinê Américo-Pinheiro, Katlin Ivon Barrios Eguiluz, Giancarlo Richard Salazar-BandaPMID: 33190907 DOI: 10.1016/j.chemosphere.2020.128888

Abstract

Hormones as a group of emerging contaminants have been increasingly used worldwide, which has increased their concern at the environmental level in various matrices, as they reach the water bodies through effluents due to the ineffectiveness of conventional treatments. Here we review the environmental scenario of hormones estriol (E3), 17β-estradiol (E2), and 17α-ethinylestradiol (EE2), explicitly their origins, their characteristics, interactions, how they reach the environment, and, above all, the severe pathological and toxicological damage to animals and humans they produce. Furthermore, studies for the treatment of these endocrine disruptors (EDCs) are deepened using electrochemical processes as the remediation methods of the respective hormones. In the reported studies, these micropollutants were detected in samples of surface water, underground, soil, and sediment at concentrations that varied from ng Lto μg L

and are capable of causing changes in the endocrine system of various organisms. However, although there are studies on the ecotoxicological effects concerning E3, E2, and EE2 hormones, little is known about their environmental dispersion and damage in quantitative terms. Moreover, biodegradation becomes the primary mechanism of removal of steroid estrogens removal by sewage treatment plants, but it is still inefficient, which shows the importance of studying electrochemically-driven processes such as the Electrochemical Advanced Oxidation Processes (EAOP) and electrocoagulation for the removal of emerging micropollutants. Thus, this review covers information on the occurrence of these hormones in various environmental matrices, their respective treatment, and effects on exposed organisms for ecotoxicology purposes.

Degradation of estriol (E3) and transformation pathways after applying photochemical removal processes in natural surface water

T Perondi, W Michelon, A Basso, J K Bohrer, A Viancelli, T G Fonseca, H Treichel, R F P M Moreira, R A Peralta, E Düsman, T S PokrywieckiPMID: 33079722 DOI: 10.2166/wst.2020.411

Abstract

Steroidal hormones such as estriol (E3), are resistant to biodegradation; hence their removal by conventional treatment systems (aerobic and anaerobic) facilities is limited. These substances are detected in surface water, and present risks to the aquatic ecosystem and humans via potential biological activity. Photochemical treatments can be used to remove E3; however, just a few studies have analyzed the kinetics, intermediates, and E3 degradation pathways in natural surface water. In this study, the behavior of E3 under ultraviolet irradiation associated with HO

, O

or TiO

was investigated to determine the degradation potential and the transformation pathways in reactions performed with a natural surface water sample. E3 degradation kinetics (200 ppb) fitted well to the pseudo-first-order kinetics model, with kinetic constant k in the following order: k

> k

> k

> k

. The mechanism of degradation using different advanced oxidative processes seemed to be similar and 12 transformation byproducts were identified, with 11 of them being reported here for the first time. The byproducts could be formed by the opening of the aromatic ring and addition of a hydroxyl radical. A possible route of E3 degradation was proposed based on the byproducts identified, and some of the byproducts presented chronic toxicity to aquatic organisms, demonstrating the risks of exposure.

Evaluation of sporadic bovine alkaline phosphatase interference in the Beckman Access unconjugated estriol (uE3) assay affecting maternal serum screening results

Joshua A Bornhorst, Paola A Ramos, Elizabeth R Sutterer, Nicole M Herrli, Daniel J Figdore, Tifani L Flieth, Karl M Ness, Erica M Fatica, Alicia Algeciras-SchimnichPMID: 33188774 DOI: 10.1016/j.clinbiochem.2020.11.007

Abstract

Bovine alkaline phosphatase (BALP) mediated interference is a potential issue in the Beckman Access unconjugated estriol (uE3) assay. As the uE3 assay is a component of second trimester maternal serum screening characterizing this interference is essential for delivering accurate trisomy 18 and trisomy 21 risks.Residual serum samples (n = 517) were measured by two different lots of uE3 assay. Scavenger BALP (sBALP) was added to all samples to remove potential BALP dependent interference and assessed using both lots of uE3 reagent.

BALP mediated interference was observed in similar frequency in both lots of reagent (~3%), although the patterns of positive and negative interference differed between the lots. Pretreatment with sBALP improved lot-to-lot comparison. The presence of BALP related interference was not related to the concentration of endogenous human alkaline phosphatase. The use of polyethylene glycol and sBALP treatment appeared to mitigate BALP mediated interference equally well, and resulted in concordance in measured uE3 concentrations between reagent lots. Additionally, heterophile antibody interference was observed in two samples affected with BALP interference, and the heterophile antibody interference was resolved by both PEG and heterophile antibody blocking reagent treatment, but not sBALP treatment. While the maternal screen numeric risk for affected samples changed, the risk classification changed from a negative to positive screen in two samples.

Interference in the uE3 assay has the potential to affect maternal serum risk calculations in different reagent lots, and pretreatment of samples with scavenger BALP or PEG should be considered in cases of unexplained uE3 concentrations.

Serum concentrations of estriol vary widely after application of vaginal oestriol cream

Nèvine Te West, Richard Day, Garry Graham, Michael Wright, Christopher White, Gordana Popovic, Kate Hilda MoorePMID: 33129232 DOI: 10.1111/bcp.14635

Abstract

The aim of this study was to establish the pharmacokinetic profile of serum oestriol (E) concentrations over 24 h following application of vaginal E

in chronic users (>12 weeks of E

use). The interindividual and intraindividual differences before and after E

were examined.

Ten women participated. Vaginal cream was omitted for ≥36 h prior to the study days. Blood sampling was performed for E

, oestradiol and oestrone concentrations prior to cream application and at 1, 2, 3, 5, 8, 10, 12 and 24 h afterwards. In five women, all samples were repeated on a separate day.

E

was absorbed rapidly in most women. Peak serum E

concentration occurred around 2 h (range 1-5 h). The decline in E

concentrations was also rapid: falling <100 pmol L

in six out of ten women within 8 h and returning to ≤ 10 pmol L

at 24 h in nine out of the ten patients. Interindividual variability for peak concentrations was considerable (mean 546 pmol L

; 95% CI 349-743). Area under the concentration-time curve (AUC) values over a dosage interval also varied widely: mean 2145 pmol.h L

; 95% CI 1422-3233. However, repeated measurements in the same woman were highly (peaks: ρ = 0.94) or moderately (AUC: P = 0.74) correlated.

Postmenopausal E

concentrations are negligible. Serum E

concentrations of chronic users of E

cream varied greatly; however, concentrations declined rapidly within 8 h, generally reaching 'postmenopausal' levels by 24 h. The basis for the variation between subjects needs further elucidation. Additional research is required to establish the safety of topical E

.

Topical treatment of vulvodynia, dyspareunia and pudendal neuralgia: A single clinic audit of amitriptyline and oestriol in organogel

Chantelle M Ruoss, Elizabeth A Howard, Karen Chan, Paul G Stevenson, Thierry VancailliePMID: 33427301 DOI: 10.1111/ajo.13292

Abstract

Vulvodynia and pudendal neuralgia comprise significant contributors to vulvar-related pain and its impact on daily life.A retrospective clinical audit was conducted at the Women's Health & Research Institute of Australia, Sydney, to determine the pattern of use and the efficacy of the application of topical amitriptyline 0.5% plus oestriol 0.03% in organogel (AOO), to the vulvar vestibule in reducing the impact of pain on daily life.

There were 1174 patients who received a script from May 2017 until February 2020: 1054 patients agreed to be contacted and had a valid email address.

There were 376 (35.7%) patients who replied. Pain with intercourse was the main indication for use. Treatment was rated effective by 51.2% (95% CI: 35.4-66.8%) of patients less than 30 years of age, 66.7% (95% CI: 57.3-74.9%) of patients 30-50 years of age, and 58.3% (95% CI: 50.9-65.4%) in patients over 50. Stinging at the site of application was the most commonly reported side effect.

Topical AOO is an effective and well-tolerated treatment for vulvar pain.

Longitudinal study on steroid hormone variations during the second trimester of gestation: a useful tool to confirm adequate foetal development

Silvia Alonso, Sara Caceres, Daniel Vélez, Luis Sanz, Gema Silvan, Maria Jose Illera, Juan Carlos IlleraPMID: 33563237 DOI: 10.1186/s12884-021-03617-8

Abstract

The interaction of hormonal factors are crucial for good foetal development. During the second trimester of gestation, most of the main physiological processes of foetal development occur. Therefore, the aim of this study was to determine the variations in the physiological levels of cortisol, estriol, estrone sulphate, and progesterone during the second trimester (weeks 12-26) in order to establish normal ranges that can serve as indicators of foetal well-being and good functioning of the foetal-placental unit.Saliva samples from 106 pregnant women were collected weekly (from week 12 to week 26 of gestation), and hormonal measurements were assayed by an enzyme immunoassay. The technique used for hormone measurements was highly sensitive and served as a non-invasive method for sample collection.

The results revealed a statistically significant (p<0.05) difference between cortisol, progesterone, and oestrogens throughout the second trimester, with a more substantial relationship between oestrogens and progesterone [P4-E3 (r=0.427); P4-E1SO4 (r=0.419)]. By analysing these hormone concentrations, statistically significant (p<0.05) elevations in progesterone, cortisol, and estriol levels were found at the 16

[(P4 (0.78±0.088), C(1.99±0.116), E3(2.513±0.114)]; 18th [(P4 (1.116±0.144), C(3.409±0.137), E3(3.043±0.123)] and 23rd week of gestation [(P4(1.36±0.153), C(1.936±0.11), E3(2.657±0.07)]. Estrone sulphate levels appeared to increase progressively throughout the second trimester [from 1.103±0.03 to 2.244±0.09].

The 18th week of gestation seems to constitute a very important week during foetal adrenal development, and the analysis of the main hormones involved in foetal development, provided more precise information regarding the proper functioning of the foetal unit and foetal development.

Quad test for fetal aneuploidy screening as a predictor of small-for-gestational age fetuses: a population-based study

Rakchanok Boonpiam, Chanane Wanapirak, Supatra Sirichotiyakul, Ratanaporn Sekararithi, Kuntharee Traisrisilp, Theera TongsongPMID: 33059628 DOI: 10.1186/s12884-020-03298-9

Abstract

To identify the relationship between quadruple test for aneuploidy screening (alpha-fetoprotein: AFP; free beta-human chorionic gonadotropin: b-hCG; unconjugated estriol: uE3 and inhibin-A: IHA) and fetal growth restriction and to construct predictive models for small-for-gestational-age (SGA) fetuses.Women who underwent quadruple test for aneuploidy were followed-up for final outcomes. The multiples of the median (MoMs) of the four biochemical markers for the SGA group and those of normal fetuses were compared. The models for predicting SGA by the individual biomarkers and their combination were constructed using binary logistic regression analysis, and their diagnostic performances in predicting SGA were determined.

Of 10,155 eligible pregnant women, 578 (5.7%) and 9577 (94.3%) had SGA and normal growth, respectively. High levels of AFP, b-hCG and IHA but low levels of uE3 significantly increased the risk of SGA. The constructed predictive equations had predictive performance for SGA, with areas under the receiver-operated characteristic curve of 0.724, 0.655, 0.597, 0.664 and 0.754 for AFP, b-hCG, uE3, IHA, and the combination, respectively.

The quad test for aneuploidy screening could also be used as a predictor of SGA, without extra-effort and extra-cost.

Explore Compound Types